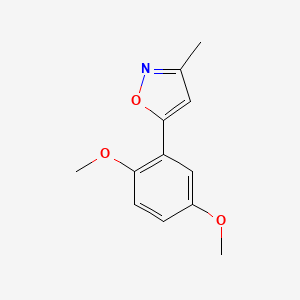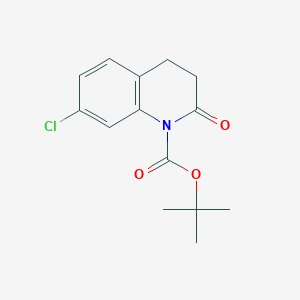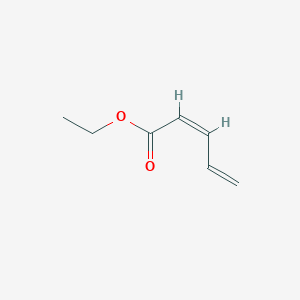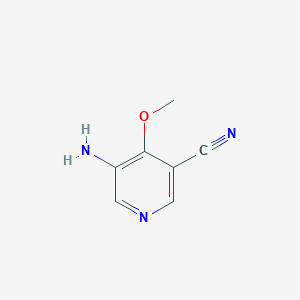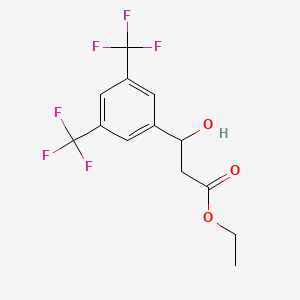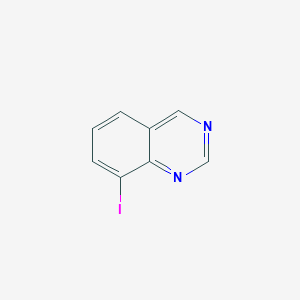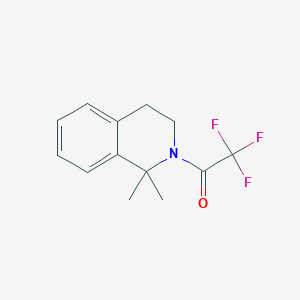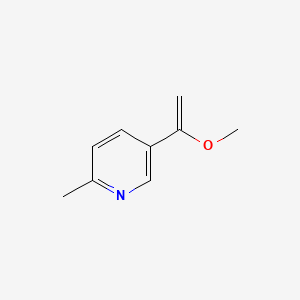
8-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one is a chemical compound belonging to the naphthyridine family Naphthyridines are heterocyclic compounds containing a pyridine ring fused to another aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a chloro-substituted pyridine derivative with a suitable nucleophile under acidic or basic conditions to form the desired naphthyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the chloro group or other functional groups.
Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various derivatives with different functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-1,6-naphthyridin-2(1H)-one: Lacks the chloro substituent, which might affect its reactivity and applications.
8-Bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one: Similar structure with a bromine substituent instead of chlorine, potentially leading to different chemical properties.
Uniqueness
8-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing specific reactions or applications where the chloro group plays a crucial role.
Eigenschaften
Molekularformel |
C8H7ClN2O |
|---|---|
Molekulargewicht |
182.61 g/mol |
IUPAC-Name |
8-chloro-3,4-dihydro-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H7ClN2O/c9-6-4-10-3-5-1-2-7(12)11-8(5)6/h3-4H,1-2H2,(H,11,12) |
InChI-Schlüssel |
BBFRDESKHBUQAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC2=C(C=NC=C21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



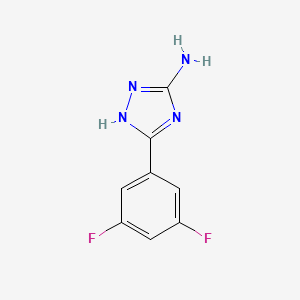

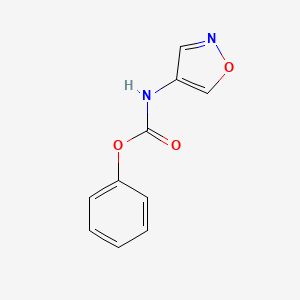
![7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole](/img/structure/B13672162.png)
